methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate
Description
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is a fused heterocyclic compound comprising a furan ring (oxygen-containing) fused to a pyridine system. Key structural features include:
- A methyl ester at position 2.
- A keto group at position 7.
- A partially saturated bicyclic framework (6H,7H-indicating hydrogenation at positions 6 and 7).
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-oxo-6H-furo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)6-4-5-2-3-10-8(11)7(5)14-6/h2-4H,1H3,(H,10,11) |
InChI Key |
TWZWTWMEPISSQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate with key analogs from the evidence:
Key Observations
Core Heterocycle Differences: Furopyridine vs. Pyrazolopyridine Systems: The pyrazolo[4,3-c]pyridine derivative () introduces a diazole ring, enhancing aromaticity and steric bulk due to phenyl and quinoline substituents .
Ester Group Variations :
- Methyl vs. Ethyl vs. tert-Butyl Esters : Methyl esters (target compound) are generally more reactive toward hydrolysis than ethyl or tert-butyl esters. For example, tert-butyl esters () offer steric protection, increasing stability under acidic conditions .
Substituent Effects :
- Electron-Withdrawing Groups : The keto group at C-7 in the target compound may enhance electrophilic reactivity at adjacent positions, similar to the 3-oxo group in the pyrazolo derivative () .
- Methoxy Substitution : In pyrrolo analogs (e.g., 9c ), methoxy groups at C-5 improve solubility and modulate electronic effects, as evidenced by distinct NMR shifts (δ 4.02 for OCH₃) .
Physicochemical and Spectroscopic Properties
- Melting Points : The pyrazolo derivative () exhibits a high mp (248–251°C), likely due to extended conjugation and aromatic substituents .
- Spectroscopy : Pyrrolo derivatives () show characteristic IR C=O stretches (~1718 cm⁻¹) and NMR signals for ester/methoxy groups, which would differ in the target compound due to the furan oxygen’s electronegativity .
Biological Activity
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate has a molecular formula of C12H7NO4. Its structure features a furo-pyridine ring system with an oxo group at the 7th position and a methyl ester group at the 2nd position. The compound is characterized by:
- Melting Point: 171-175°C
- Boiling Point: 372.8°C
- Solubility: Insoluble in water; soluble in organic solvents like methanol and chloroform.
The unique structure contributes to its biological activity by allowing interactions with various molecular targets within biological systems.
Biological Properties
Research indicates that methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate exhibits several significant biological activities:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary research suggests that methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate may possess cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Antiviral Properties : Some studies indicate antiviral activity against specific viral strains, suggesting its potential use in antiviral therapies.
The biological effects of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate are believed to stem from its ability to interact with specific enzymes and receptors. The oxo group and ester functionalities allow the molecule to fit into active sites of target proteins, modulating their activity. For example:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses or cancer progression.
- Receptor Interaction : It might bind to receptors that regulate cellular pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
A review of recent literature highlights several studies that elucidate the biological activities of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate:
Synthesis and Characterization
The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Furan Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Pyridine Moiety : Utilizing pyridine derivatives under heating conditions.
- Esterification : Finalizing the synthesis by esterifying the carboxylic acid group.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the molecular structure and purity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
